1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The proton NMR spectrum of this compound would feature distinct signals:
- Aromatic protons : Two sets of doublets for the chloro-substituted ring (δ 7.2–7.5 ppm) and multiplet signals for the ethoxymethyl-substituted ring (δ 6.8–7.3 ppm).
- Ethoxymethyl group : A triplet for the methylene (-CH₂O-) protons (δ 3.4–3.6 ppm) and a quartet for the ethyl group’s methylene (δ 1.2–1.4 ppm).
Carbon-13 NMR would resolve quaternary carbons bearing chlorine (δ 125–135 ppm) and the ethoxymethyl oxygen-bound carbon (δ 70–75 ppm). The chlorine atom’s electronegativity deshields adjacent carbons, shifting their signals upfield.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The mass spectrum would display a molecular ion peak at m/z 246.73 (M⁺). Dominant fragmentation pathways involve:
- Loss of the ethoxymethyl group (-CH₂OCH₂CH₃, 73 Da), yielding a fragment at m/z 173.
- Chlorine elimination (35/37 Da), producing a radical cation at m/z 211/213.
Comparative Structural Analysis with Related Biphenyl Derivatives
The ethoxymethyl group in the target compound enhances lipophilicity compared to the polar amino group in 4'-chloro-4-biphenylamine. Unlike the pyrimidinone derivative, which engages in hydrogen bonding, the ethoxymethyl substituent primarily influences steric bulk and electronic distribution via inductive effects.
Properties
CAS No. |
109523-85-5 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-2-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3 |
InChI Key |
BYEMSPWDLGUNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Starting from 2-chlorobiphenyl or related chlorinated biphenyl derivatives.
- Functionalization at the 4'-position to introduce the ethoxymethyl group.
- Use of nucleophilic substitution or palladium-catalyzed coupling reactions.
- Purification and isolation of the target compound.
Detailed Preparation Methods
Starting Material Preparation: 2-Chlorobiphenyl
2-Chlorobiphenyl is a key intermediate and can be prepared or sourced commercially. Its structure and properties are well-documented (CAS 2051-60-7) with a molecular weight of 188.653 g/mol.
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent is introduced via alkylation reactions using ethoxymethyl halides or related reagents. The reaction conditions are optimized to favor substitution at the 4'-position of the biphenyl ring.
Example Procedure (Adapted from Related Biphenyl Derivatives Synthesis):
- Reagents: 2-chlorobiphenyl, ethoxymethyl chloride or bromide, base (e.g., potassium carbonate or sodium carbonate), solvent (e.g., acetonitrile or DMF).
- Conditions: Heating at 60–85°C for several hours under stirring.
- Catalysts: Phase transfer catalysts or palladium catalysts may be employed to enhance reaction rates and selectivity.
- Workup: Extraction with organic solvents (e.g., dichloromethane), washing, drying, and purification by recrystallization or chromatography.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are effective for biphenyl functionalization. For example, coupling of 2-chlorobiphenyl with ethoxymethyl-substituted boronic acids or trifluoroborates under mild aqueous conditions has been reported.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4).
- Conditions: Aqueous medium, weak base (pH 8–10), heating at 95–100°C.
- Phase Transfer Catalysts: Tetrabutylammonium bromide or similar quaternary ammonium salts.
- Yields: High yields (~80–85%) with good purity.
- Advantages: Mild conditions, environmentally friendly aqueous media, and high selectivity.
Alkylation Using 2-Chlorobenzyl Chloride Derivatives
Alkylation of biphenyl derivatives with 2-chlorobenzyl chloride or related chloromethylbenzene compounds in the presence of bases like sodium carbonate or potassium carbonate in solvents such as DMF or acetonitrile is a common approach.
- Reaction Conditions: 60–85°C, 2–48 hours.
- Yields: Variable, typically 40–95% depending on conditions.
- Purification: Flash chromatography or recrystallization.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents & Catalysts | Solvent & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with ethoxymethyl halide | 2-chlorobiphenyl, ethoxymethyl chloride, K2CO3 | Acetonitrile, 60–85°C, 4–48 h | 40–95 | Requires careful control to avoid side reactions |
| Palladium-catalyzed coupling | 2-chlorobiphenyl, ethoxymethyl boronic acid, Pd catalyst, phase transfer catalyst | Aqueous solution, pH 8–10, 95–100°C | ~83–85 | Mild, environmentally friendly, high selectivity |
| Alkylation with 2-chlorobenzyl chloride | 2-chlorobiphenyl, 2-chlorobenzyl chloride, Na2CO3 or K2CO3 | DMF or acetonitrile, 60–85°C, 2–4 h | 60–95 | Scalable, well-documented in industrial synthesis |
Research Findings and Optimization Notes
- Base Selection: Sodium carbonate and potassium carbonate are effective bases; sodium hydroxide can be used but may cause side reactions.
- Solvent Effects: Polar aprotic solvents like DMF and acetonitrile facilitate nucleophilic substitution; aqueous media with phase transfer catalysts enable greener processes.
- Catalyst Loading: Palladium catalyst loading is typically low (0.0003–0.0009 molar ratio) but critical for reaction efficiency.
- Temperature Control: Reaction temperatures between 60°C and 100°C optimize yield and minimize decomposition.
- Purification: Recrystallization from ethanol or petroleum ether and chromatographic techniques yield high-purity products.
- Environmental Considerations: Use of aqueous media and phase transfer catalysts reduces organic solvent waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-2’-chlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2’-chlorobiphenyl or 4-(carboxymethyl)-2’-chlorobiphenyl.
Reduction: Formation of 4-(ethoxymethyl)biphenyl.
Substitution: Formation of 4-(ethoxymethyl)-2’-hydroxybiphenyl, 4-(ethoxymethyl)-2’-aminobiphenyl, or 4-(ethoxymethyl)-2’-alkylbiphenyl.
Scientific Research Applications
4-(Ethoxymethyl)-2’-chlorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2’-chlorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compound X and Analogues
Key Observations :
- Substituent Effects : Compound X’s ethoxymethyl group enhances hydrophilicity compared to TBDFBP’s hydrophobic tert-butyl group. Its single chlorine contrasts with PCBs’ multi-chlorinated structures, likely reducing environmental persistence .
- Electronic Influence : The 2-chloro substituent may induce steric and electronic effects distinct from 4-chloro analogues (e.g., 4-chloro-3'-methoxy biphenyl ), altering reactivity in cross-coupling reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The ethoxymethyl group likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to PCBs or TBDFBP.
- Chlorine’s electron-withdrawing effect may lower boiling points relative to fully hydrogenated biphenyls.
Toxicity and Environmental Impact
Biological Activity
1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : C15H16ClO
- Molecular Weight : 248.74 g/mol
- CAS Number : Not specified in the sources.
The compound features a biphenyl structure substituted with a chloro group and an ethoxymethyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that biphenyl derivatives exhibit notable antimicrobial activity. A study highlighted the antibacterial effects of various substituted biphenyls, suggesting that modifications at specific positions can enhance their efficacy against Gram-positive and Gram-negative bacteria . The presence of electron-donating groups and halogens has been associated with increased antimicrobial potency.
| Compound Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)- | TBD | TBD |
| Substituted Biphenyl A | 0.39 - 6.25 | B. subtilis |
| Substituted Biphenyl B | ≥ 1.16 | P. aeruginosa |
Enzyme Modulation
The compound has been shown to modulate the activity of enzymes involved in various metabolic pathways. For instance, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This modulation can lead to significant pharmacokinetic interactions when co-administered with other drugs.
Toxicological Studies
Toxicological assessments reveal that the compound's safety profile is critical for its application in pharmaceuticals or agriculture. Studies involving animal models have shown varying degrees of toxicity depending on dosage and exposure duration. For example, acute toxicity tests in rats indicated a moderate safety margin, emphasizing the need for careful dosage regulation in potential applications .
Case Study 1: Antibacterial Activity
In a controlled study, various derivatives of biphenyl were tested for their antibacterial activity against common pathogens. The results demonstrated that specific substitutions significantly enhanced the inhibitory concentration (IC) against both Staphylococcus aureus and Escherichia coli. The ethoxymethyl substitution was particularly noted for improving solubility and bioavailability .
Case Study 2: Pharmacokinetics
A pharmacokinetic study investigated the absorption, distribution, metabolism, and excretion (ADME) profile of 1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)- in rat models. Following administration, it was found that the compound had a half-life of approximately 12 hours with significant renal excretion observed within the first 24 hours post-administration .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4'-(ethoxymethyl)-1,1'-biphenyl derivatives, and how can purity be optimized?
The synthesis of biphenyl derivatives often involves cross-coupling reactions such as Suzuki-Miyaura coupling, which allows precise control over substituent positions. For ethoxymethyl-containing biphenyls, post-functionalization of pre-synthesized biphenyl frameworks is common. For example, introducing the ethoxymethyl group via nucleophilic substitution or etherification under anhydrous conditions (e.g., using NaH as a base) is effective. Purity optimization requires chromatographic techniques (e.g., flash column chromatography) combined with recrystallization in polar aprotic solvents like ethyl acetate/hexane mixtures. Monitoring via HPLC or GC-MS ensures removal of halogenated byproducts .
Q. How should researchers characterize the structural and electronic properties of this compound?
X-ray crystallography is critical for resolving the 3D structure, particularly for confirming the spatial arrangement of the ethoxymethyl and chloro substituents. Hirshfeld surface analysis can further elucidate intermolecular interactions (e.g., C–H···O, Cl···π) influencing crystal packing . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. Computational methods like DFT (e.g., B3LYP/6-311+G(d,p)) validate experimental data, such as bond lengths and frontier molecular orbitals .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data (e.g., bond angles, energies) be resolved?
Discrepancies often arise from approximations in DFT functionals or solvent effects not accounted for in simulations. To address this:
- Use higher-level theory (e.g., M06-2X or ωB97X-D) with implicit solvent models (e.g., PCM).
- Compare multiple crystallographic datasets to identify trends in substituent-induced distortions.
- Validate vibrational spectra (IR/Raman) against computed frequencies to refine force field parameters .
Q. What strategies are effective for studying the compound’s potential in pharmacological applications?
Structure-activity relationship (SAR) studies require systematic modifications to the ethoxymethyl or chloro groups. For example:
- Replace the ethoxymethyl group with other alkoxy variants to assess hydrophobicity effects.
- Conduct molecular docking against target proteins (e.g., enzymes implicated in inflammation) using software like AutoDock Vina.
- Validate in vitro bioactivity via enzyme inhibition assays (e.g., IC50 measurements) and correlate results with computational binding energies .
Q. How do steric and electronic effects of the chloro and ethoxymethyl groups influence reactivity?
The chloro group is electron-withdrawing, which polarizes the biphenyl core and directs electrophilic substitution to specific positions. The ethoxymethyl group introduces steric bulk, potentially hindering access to reactive sites. Experimental probes:
- Competitive Friedel-Crafts alkylation to map regioselectivity.
- Kinetic studies under varying temperatures to isolate steric vs. electronic contributions.
- NMR titration experiments (e.g., with Lewis acids) to quantify electron density at key positions .
Methodological Challenges
Q. What analytical techniques are most reliable for detecting degradation products or impurities?
Q. How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
